molecular formula C9H18N2O3 B2982397 N1-(sec-butyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1206993-25-0

N1-(sec-butyl)-N2-(2-methoxyethyl)oxalamide

Cat. No. B2982397
CAS RN: 1206993-25-0
M. Wt: 202.254
InChI Key: SFWUCBKNVPVAPN-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (-C(=O)NHC(=O)-). Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .


Molecular Structure Analysis

The molecular structure of an oxalamide derivative would include an oxalamide group along with sec-butyl and 2-methoxyethyl substituents. The exact structure would depend on the positions of these substituents on the oxalamide group .


Chemical Reactions Analysis

Oxalamides can participate in a variety of chemical reactions, including hydrolysis, reduction, and reactions with nucleophiles . Again, the specific reactions would depend on the structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of oxalamides include their solid state at room temperature and their solubility in common organic solvents .

Scientific Research Applications

Synthesis of Oxalamides

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, which is applicable to the synthesis of similar compounds like N1-(sec-butyl)-N2-(2-methoxyethyl)oxalamide. This method is operationally simple, high yielding, and useful for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Electrochemical Properties and Reactions

N-Oxyl compounds, which are structurally related to N1-(sec-butyl)-N2-(2-methoxyethyl)oxalamide, are used extensively as catalysts in selective oxidation of organic molecules. They also play a significant role in electrocatalytic reactions and are vital in understanding the mechanisms of chemical and electrochemical catalysis (Nutting et al., 2018).

Volumetric Behavior in Binary Liquid Mixtures

The densities of binary mixtures containing 2-methoxyethanol with n-butylamine, sec-butylamine, and tert-butylamine have been determined to understand the ideal behavior of these mixtures. This research provides insights into the interactions between components like N1-(sec-butyl)-N2-(2-methoxyethyl)oxalamide in similar mixtures (Kinart et al., 2003).

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. Oxalamides, in general, are an active area of research due to their utility in organic synthesis .

properties

IUPAC Name

N'-butan-2-yl-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-7(2)11-9(13)8(12)10-5-6-14-3/h7H,4-6H2,1-3H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWUCBKNVPVAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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